molecular formula C17H18Cl2N2O3 B5309879 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5309879
M. Wt: 369.2 g/mol
InChI Key: KGYIATSZHJSOKK-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DCB-MPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. In cancer cells, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. In plant pathogens, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of chitin synthase, which is essential for fungal cell wall synthesis.
Biochemical and Physiological Effects:
5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. In cancer cells, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce DNA damage and cell cycle arrest. In plant pathogens, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit fungal growth and spore germination. However, the effects of 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione on non-target organisms are not well understood.

Advantages and Limitations for Lab Experiments

5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, such as its ease of synthesis and low cost. However, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione also has limitations, such as its low solubility in water and potential toxicity to non-target organisms.

Future Directions

There are several future directions for the study of 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. In agriculture, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be further studied for its potential as an antifungal agent in crop protection. In medicine, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be further studied for its potential as an anticancer agent and its mechanism of action. In materials science, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be further studied for its potential as a precursor for the synthesis of metal-organic frameworks with specific properties.

Synthesis Methods

5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a simple reaction between 2,4-dichlorobenzaldehyde and 4-methylpentan-2-one in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions and the resulting product is purified through recrystallization.

Scientific Research Applications

5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields such as agriculture, medicine, and materials science. In agriculture, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have antifungal activity against various plant pathogens. In medicine, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In materials science, 5-(2,4-dichlorobenzylidene)-1-(4-methylpentyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a precursor for the synthesis of metal-organic frameworks.

properties

IUPAC Name

(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-methylpentyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3/c1-10(2)4-3-7-21-16(23)13(15(22)20-17(21)24)8-11-5-6-12(18)9-14(11)19/h5-6,8-10H,3-4,7H2,1-2H3,(H,20,22,24)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYIATSZHJSOKK-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCN1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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